9,9'-Di-cis-zeta-carotene

描述

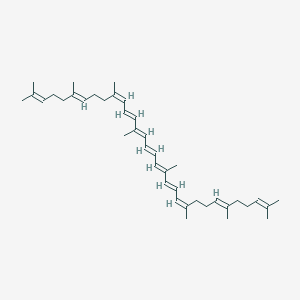

9,9’-Di-cis-zeta-carotene is a carotenoid compound with the molecular formula C40H60. Carotenoids are naturally occurring pigments responsible for the yellow, orange, and red colors in many fruits and vegetables. This compound is a specific isomer of zeta-carotene, characterized by its unique cis configuration at the 9 and 9’ positions. Carotenoids like 9,9’-Di-cis-zeta-carotene play essential roles in photosynthesis and protection against photo-oxidative damage in plants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Di-cis-zeta-carotene typically involves the desaturation of phytoene, a colorless carotenoid precursor. The process is catalyzed by the enzyme zeta-carotene desaturase, which introduces double bonds into the phytoene molecule, converting it into zeta-carotene. The specific cis configuration at the 9 and 9’ positions is achieved through controlled isomerization reactions .

Industrial Production Methods: Industrial production of 9,9’-Di-cis-zeta-carotene often involves the use of genetically modified microorganisms, such as Escherichia coli, which have been engineered to express the necessary enzymes for carotenoid biosynthesis. These microorganisms are cultured under specific conditions to maximize the yield of the desired carotenoid isomer .

化学反应分析

Types of Reactions: 9,9’-Di-cis-zeta-carotene undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidized products.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, converting the compound into a more reduced form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen, ozone, and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Isomerization: This reaction can be catalyzed by light or specific enzymes that facilitate the conversion between cis and trans isomers.

Major Products:

Oxidation: The major products include various oxidized carotenoids, such as epoxides and ketones.

Reduction: The major products include reduced forms of carotenoids, such as phytofluene.

Isomerization: The major products include different isomers of zeta-carotene, such as all-trans-zeta-carotene.

科学研究应用

Chemistry

- Model Compound : 9,9'-Di-cis-zeta-carotene serves as a model compound for studying carotenoid biosynthesis mechanisms, particularly the effects of different reaction conditions on carotenoid isomerization.

- Synthetic Pathways : It is crucial for understanding the synthetic routes of carotenoids, including its conversion from phytoene through enzymatic desaturation processes.

Biology

- Photosynthesis : Research indicates that this compound plays a vital role in photosynthetic processes, facilitating light absorption and energy transfer .

- Photoprotection : It contributes to photoprotection mechanisms in plants by dissipating excess light energy, thus preventing oxidative damage .

Medicine

- Antioxidant Properties : Ongoing studies are exploring the antioxidant properties of this compound, which may have implications for human health, particularly in relation to its role as a precursor to vitamin A.

- Health Benefits : Its potential health benefits are being investigated, especially concerning its ability to mitigate oxidative stress and inflammation.

Industry

- Natural Colorant : The compound is utilized in the food and cosmetic industries as a natural colorant due to its vibrant pigmentation.

- Antioxidant Additive : It is also employed as an antioxidant additive in various formulations to enhance stability and shelf life.

Enzymatic Interactions

- Zeta-Carotene Desaturase (ZDS) : Converts this compound into lycopene by inserting additional double bonds .

- Zeta-Carotene Isomerase (Z-ISO) : Catalyzes the isomerization of cis double bonds within carotenoids, crucial for proper biosynthesis .

Case Study 1: Role in Maize Carotenoid Biosynthesis

Research on maize has highlighted the importance of Z-ISO in converting 9,15,9'-tri-cis-zeta-carotene to this compound. Mutations affecting ZDS lead to an accumulation of this compound, demonstrating its critical role in the carotenoid pathway and its influence on pigment production in maize kernels .

Case Study 2: Antioxidant Potential

A study investigating the antioxidant capacity of various carotenoids found that this compound exhibited significant free radical scavenging activity. This suggests potential applications in dietary supplements aimed at reducing oxidative stress-related diseases .

作用机制

The mechanism of action of 9,9’-Di-cis-zeta-carotene involves its role as an intermediate in the carotenoid biosynthesis pathway. It is converted to other carotenoids, such as lycopene, through a series of desaturation and isomerization reactions. The compound interacts with specific enzymes, such as zeta-carotene desaturase, which catalyze these reactions. The molecular targets and pathways involved include the carotenoid biosynthesis pathway and the enzymes that facilitate the conversion of phytoene to lycopene .

相似化合物的比较

All-trans-zeta-carotene: This isomer has a trans configuration at the 9 and 9’ positions and is also an intermediate in the carotenoid biosynthesis pathway.

Neurosporene: Another intermediate in the carotenoid biosynthesis pathway, with a different configuration of double bonds.

Uniqueness: 9,9’-Di-cis-zeta-carotene is unique due to its specific cis configuration at the 9 and 9’ positions, which affects its chemical reactivity and the types of reactions it undergoes. This configuration also influences its role in the carotenoid biosynthesis pathway and its interactions with specific enzymes .

生物活性

9,9'-Di-cis-zeta-carotene is a carotenoid compound that plays a crucial role in the biosynthesis of other carotenoids, particularly in plants. This article explores its biological activity, synthesis, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Synthesis

This compound is an isomer of zeta-carotene characterized by its specific cis configuration at the 9 and 9' positions. It is synthesized through the desaturation of phytoene, catalyzed by the enzyme zeta-carotene desaturase (ZDS). The process involves several steps:

- Desaturation of phytoene : Phytoene undergoes desaturation to form zeta-carotene.

- Isomerization : The specific cis configuration is achieved through controlled isomerization reactions.

Table 1: Comparison of Carotenoid Synthesis Steps

| Step | Description |

|---|---|

| 1. Phytoene Formation | Initial precursor in carotenoid biosynthesis |

| 2. Desaturation | Conversion to zeta-carotene via ZDS |

| 3. Isomerization | Formation of this compound |

Role in Photosynthesis

This compound is essential for photosynthesis, acting as an intermediate in the biosynthetic pathway leading to more complex carotenoids like lycopene. These carotenoids are vital for capturing light energy and protecting plants from photodamage.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in plant cells, thus contributing to their overall health and resilience against environmental stressors .

Study on Maize Y9 Locus

A significant study focused on the maize y9 locus revealed its role in the accumulation of 9,15,9'-tri-cis-zeta-carotene and its conversion to this compound. Mutations in this locus resulted in altered carotenoid profiles, demonstrating the importance of this compound in plant development and metabolism .

Clinical Research on Antioxidant Effects

In clinical settings, studies have investigated the potential health benefits of carotenoids, including this compound. These studies suggest that dietary intake of carotenoids may reduce the risk of chronic diseases due to their antioxidant effects .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with enzymes : It serves as a substrate for ZDS, facilitating further conversion into other biologically active carotenoids.

- Regulation of gene expression : Carotenoids can influence gene expression related to stress responses and metabolic pathways.

Industrial Applications

Due to its antioxidant properties and role as a natural colorant, this compound has applications in:

- Food Industry : Used as a natural colorant and preservative.

- Cosmetics : Incorporated for its skin-protective properties.

属性

IUPAC Name |

(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLELKAFXRPDE-ZURBLSRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030374 | |

| Record name | Zeta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72746-33-9 | |

| Record name | ζ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72746-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | zeta-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072746339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ZETA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341QZ5N3E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9,9'-di-cis-zeta-carotene in plant carotenoid biosynthesis?

A1: this compound is a key intermediate in the carotenoid biosynthesis pathway in plants. It is formed from 9,15,9'-tri-cis-zeta-carotene through the action of the Z-ISO enzyme, which isomerizes the 15-cis double bond to a trans configuration []. This isomerization step is crucial because this compound serves as the specific substrate for zeta-carotene desaturase (ZDS) []. ZDS catalyzes further desaturation steps, ultimately leading to the production of lycopene, a precursor for a wide range of carotenoids with essential functions in plants.

Q2: How does the study on the maize y9 locus contribute to our understanding of this compound's role?

A2: The study on the maize y9 locus identified a novel gene, Y9, encoding the Z-ISO enzyme responsible for the conversion of 9,15,9'-tri-cis-zeta-carotene to this compound []. Mutant y9 alleles resulted in the accumulation of 9,15,9'-tri-cis-zeta-carotene, confirming the role of Y9/Z-ISO in producing the correct isomer for ZDS activity []. This finding highlights the importance of this compound as a critical branch point in the pathway, where specific isomerization dictates the flow towards downstream carotenoid production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。